Cholesteryl propyl ether

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

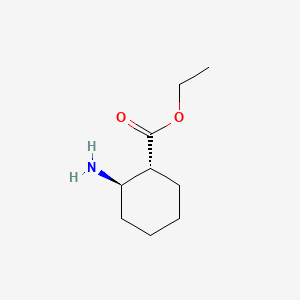

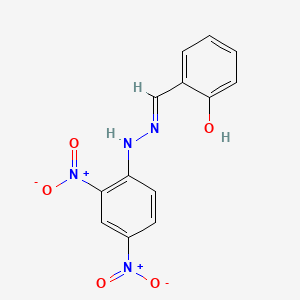

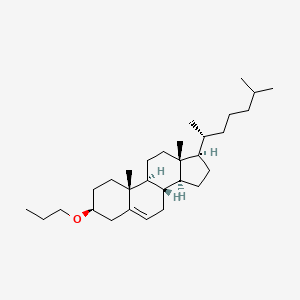

Cholesteryl propyl ether is a chemical compound with the linear formula C30H52O . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .

Molecular Structure Analysis

The molecular weight of this compound is 428.748 . The compound has a linear formula of C30H52O . For a more detailed structural analysis, it would be beneficial to refer to a resource like ChemSpider .Chemical Reactions Analysis

Ethers, including this compound, are known to be unreactive towards most reagents, which makes them excellent reaction solvents . The most common reaction of ethers is cleavage of the C–O bond by using strong acids . During acidic cleavage, the ether oxygen is protonated to form a good leaving group which can be eliminated as part of an SN2, SN1, or E1 reaction mechanism . The mechanistic pathway is primarily determined by the strong acid used and the type of substituents attached to the ether .Physical And Chemical Properties Analysis

The storage temperature for this compound is -20°C . More detailed physical and chemical properties were not found in the sources I retrieved.Wissenschaftliche Forschungsanwendungen

Interaction with Phospholipids : Cholesteryl ethers like Cholesteryl propyl ether show reduced interfacial stability with increasing hydrophobicity and interact with phospholipids in mixed monolayers, affecting glucose permeability and the phase transition of dipalmitoylphosphatidylcholine (Demel et al., 1984).

Use in Radiolabeling : Radiolabeled Cholesteryl ethers are used as nonhydrolyzable tracers for lipid emulsions and lipoproteins in various studies due to their stability and tendency not to escape from cells (Manual et al., 2017).

Marker for Liposomes : Cholesteryl ethers serve as effective markers for liposomes, aiding in the study of phospholipid transfer protein activity and vesicle-cell interactions (Pool et al., 1982).

Presence in Bovine Cardiac Muscle : Cholesteryl alkyl ethers, including this compound, have been identified in bovine cardiac muscle, indicating a physiological role in cardiac tissue (Funasaki & Gilbertson, 1968).

Synthesis and Stability Analysis : The synthesis of ethers from esters, including Cholesteryl ethers, and their stability analysis is crucial for their effective use in biological studies (Das et al., 2012; Manual Kollareth et al., 2017).

Molecular Motions and Phase Behavior : The phase behavior and temperature-dependent molecular motions of Cholesteryl ethers are researched, providing insights into their interactions and stability under different conditions (Croll et al., 1987).

Cholesterol Content and Cholesteryl-esterase Activity : Studies on the effects of stress on cholesterol content and cholesteryl-esterase activity have utilized Cholesteryl ethers to understand lipid metabolism under different physiological conditions (Trzeciak & Boyd, 1973).

Eigenschaften

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-3-propoxy-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H52O/c1-7-19-31-24-15-17-29(5)23(20-24)11-12-25-27-14-13-26(22(4)10-8-9-21(2)3)30(27,6)18-16-28(25)29/h11,21-22,24-28H,7-10,12-20H2,1-6H3/t22-,24+,25+,26-,27+,28+,29+,30-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBQNHGBERIULCP-OCBUSCMESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCO[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H52O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.